molecular formula C6H6N2O3S3 B2679246 Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate CAS No. 306980-72-3

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate

Cat. No.: B2679246
CAS No.: 306980-72-3
M. Wt: 250.31
InChI Key: AREMUTNEVAXQIB-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate is a chemical compound with the molecular formula C6H6N2O3S3 and a molar mass of 250.32 g/mol . This compound is known for its unique structure, which includes a dithiazole ring, making it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate typically involves the reaction of ethyl oxalyl chloride with 3-amino-1,2,4-dithiazole-5-thione under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the dithiazole ring, where nucleophiles such as amines or thiols replace one of the substituents on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing dithiazole rings.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or resistance to degradation.

Comparison with Similar Compounds

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate can be compared with other dithiazole-containing compounds, such as:

    2-Mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.

    5-Amino-1,2,4-dithiazole-3-thione: Used in the synthesis of various pharmaceuticals.

    2,5-Dimercapto-1,3,4-thiadiazole: Employed in the development of corrosion inhibitors.

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-oxo-2-[(5-sulfanylidene-1,2,4-dithiazol-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S3/c1-2-11-4(10)3(9)7-5-8-6(12)14-13-5/h2H2,1H3,(H,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREMUTNEVAXQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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